3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a trifluoromethyl-substituted triazolopyridine moiety. Its structure integrates a 3,5-dimethylpyrazole core linked via a methylene bridge to a [1,2,4]triazolo[4,3-a]pyridine ring substituted at position 7 with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolopyridine scaffold may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3,5-dimethyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c1-7-12(8(2)20-19-7)13(24)18-6-11-22-21-10-5-9(14(15,16)17)3-4-23(10)11/h3-5H,6H2,1-2H3,(H,18,24)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDRKSOSXKBVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazines, have been identified to provide potent ligands for numerous receptors. These compounds have been regarded as a “privileged motif” for several decades.
Mode of Action
It’s known that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets by binding to them, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms. This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Some compounds with similar structures have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains. This suggests that this compound could potentially have similar effects.
Biological Activity
The compound 3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurokinin-3 Receptor (NK3R) Antagonism : The compound acts as a selective antagonist for the neurokinin-3 receptor (NK3R), which is involved in various central nervous system (CNS) disorders. This antagonism can potentially lead to therapeutic effects in conditions such as anxiety and depression .
- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Table 1: Biological Activity Summary
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrazole class:
- Anticancer Properties : A study by Bouabdallah et al. reported that derivatives of pyrazole exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This indicates a strong potential for further development into anticancer therapeutics.
- Neuropharmacological Effects : Research has demonstrated that compounds targeting NK3R can modulate neurogenic inflammation and pain pathways, suggesting that our compound may have applications in treating chronic pain conditions and mood disorders .
- Comparative Studies : Recent advancements in drug design have highlighted the efficacy of pyrazole derivatives compared to standard chemotherapeutics like doxorubicin. For instance, compounds with structural similarities to our target showed enhanced activity against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a pyrazole-4-carboxamide backbone with derivatives reported in (e.g., compounds 3a–3p ). Key differences include:
- Core substitution : The target compound has 3,5-dimethyl groups on the pyrazole ring, whereas analogs in feature 5-chloro and 3-methyl groups.
- Heterocyclic appendage : The triazolopyridine moiety in the target compound replaces the aryl/heteroaryl groups (e.g., phenyl, 4-chlorophenyl) seen in analogs like 3a and 3b . The trifluoromethyl group at position 7 may enhance electron-withdrawing effects compared to halogens (e.g., Cl, F) in 3d or 3e .
Physicochemical Properties
A comparative analysis of melting points (mp), molecular weights (MW), and substituent effects is summarized below:
*Estimated based on structural formula.
- Melting Points : Chlorine and fluorine substituents in analogs correlate with higher mp (e.g., 3b at 171–172°C vs. 3a at 133–135°C), likely due to increased crystallinity. The target compound’s trifluoromethyl group may lower mp compared to halogens due to steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
